![molecular formula C22H25ClN6O2S2 B12566371 4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine CAS No. 175669-17-7](/img/structure/B12566371.png)
4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polycarpine hydrochloride is a chemical compound known for its broad-spectrum inhibitory activity against various pathogens. It is derived from the marine organism Polycarpa aurata and exhibits significant antiviral and antifungal properties. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of viral infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Polycarpine hydrochloride can be synthesized through a multi-step process involving the extraction of the active compound from Polycarpa aurata, followed by chemical modification to obtain the hydrochloride salt. The extraction typically involves solvent extraction methods, where the organism is processed to isolate the active compound.
Industrial Production Methods: In an industrial setting, the production of polycarpine hydrochloride involves large-scale extraction and purification processes. The extracted compound is subjected to various chemical reactions to convert it into the hydrochloride form. This process includes:
Extraction: Using solvents like ethanol or methanol to extract the active compound.
Purification: Employing techniques such as chromatography to purify the compound.
Conversion to Hydrochloride: Reacting the purified compound with hydrochloric acid to form polycarpine hydrochloride.
Análisis De Reacciones Químicas
Types of Reactions: Polycarpine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, polycarpine hydrochloride can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert polycarpine hydrochloride into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Polycarpine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its antiviral and antifungal properties, making it a potential candidate for developing new therapeutic agents.
Medicine: Investigated for its potential use in treating viral infections, particularly those caused by coronaviruses.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
Polycarpine hydrochloride can be compared with other similar compounds such as pilocarpine hydrochloride and other muscarinic receptor agonists. While pilocarpine hydrochloride is primarily used for its cholinergic effects in treating conditions like glaucoma and dry mouth, polycarpine hydrochloride is unique in its broad-spectrum antiviral and antifungal activity.
Comparación Con Compuestos Similares
Pilocarpine Hydrochloride: Used in ophthalmology and for treating dry mouth.
Muscarinic Receptor Agonists: A class of compounds with similar cholinergic activity but different therapeutic applications.
Polycarpine hydrochloride stands out due to its unique source and broad-spectrum activity, making it a valuable compound for further research and development in antiviral therapies.
Propiedades
Número CAS |
175669-17-7 |
|---|---|
Fórmula molecular |
C22H25ClN6O2S2 |
Peso molecular |
505.1 g/mol |
Nombre IUPAC |
5-[[2-amino-5-(4-methoxyphenyl)-3-methylimidazol-4-yl]disulfanyl]-4-(4-methoxyphenyl)-1-methylimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C22H24N6O2S2.ClH/c1-27-19(17(25-21(27)23)13-5-9-15(29-3)10-6-13)31-32-20-18(26-22(24)28(20)2)14-7-11-16(30-4)12-8-14;/h5-12H,1-4H3,(H2,23,25)(H2,24,26);1H |
Clave InChI |
RCGKFYXICZRWQU-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=C1N)C2=CC=C(C=C2)OC)SSC3=C(N=C(N3C)N)C4=CC=C(C=C4)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


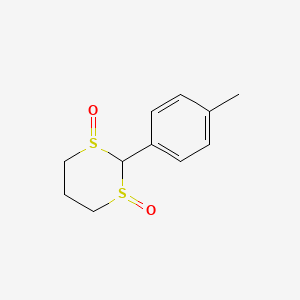

![tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate](/img/structure/B12566311.png)
![Diethyl 3,3'-[bis(dodecylsulfanyl)stannanediyl]dipropanoate](/img/structure/B12566314.png)
![[6-(Chloromethyl)pyridin-2-YL]methyl acetate](/img/structure/B12566321.png)
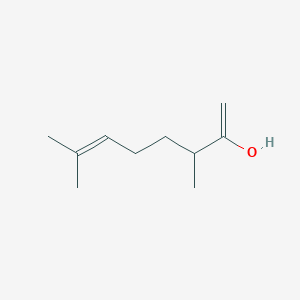
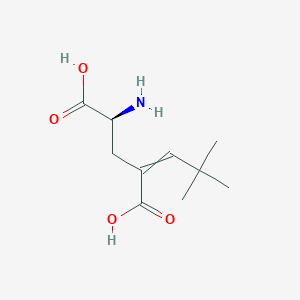
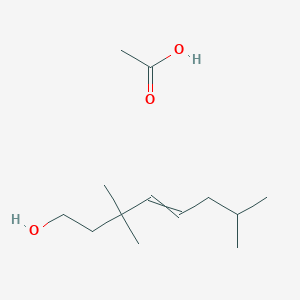
![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
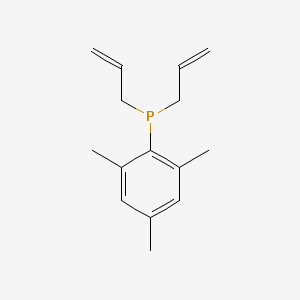
![[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester](/img/structure/B12566362.png)
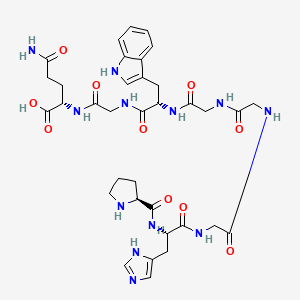
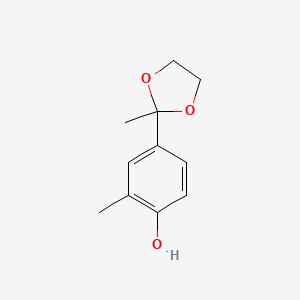
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)
